Famitinib
Overview
Description
Famitinib is a novel multi-targeted receptor tyrosine kinase inhibitor. It is primarily used in the treatment of various cancers, including renal cell carcinoma and non-small cell lung cancer. This compound targets multiple receptors involved in tumor growth and angiogenesis, such as vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-kit .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of famitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and crystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Famitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Famitinib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study multi-targeted receptor tyrosine kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and tumor growth.
Medicine: Used in clinical trials for the treatment of various cancers, including renal cell carcinoma and non-small cell lung cancer
Industry: Employed in the development of new cancer therapies and drug formulations.
Mechanism of Action
Famitinib exerts its effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. These include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-kit. By blocking these receptors, this compound disrupts the signaling pathways that promote tumor cell proliferation and survival .
Comparison with Similar Compounds
Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor with a similar mechanism of action.
Sorafenib: Targets similar receptors but has a different chemical structure.
Pazopanib: Also inhibits vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Uniqueness of Famitinib: this compound is unique in its ability to target a broader range of receptors compared to other similar compounds. This makes it potentially more effective in treating cancers that involve multiple signaling pathways .
Properties
IUPAC Name |
5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEYKDOLBLYGRB-LGMDPLHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945380-27-8, 1044040-56-3 | |
Record name | Famitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Famitinib, (Z) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Famitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11741 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FAMITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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